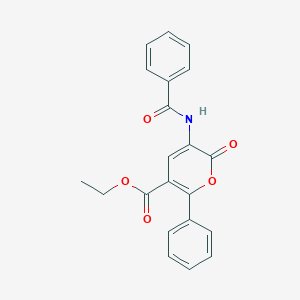

![molecular formula C17H14F4N2O5 B146036 S-3-(4-Fluorofenoxi)-2-hidroxi-2-metil-N-[4-nitro-3-(trifluorometil)fenil]propanamida CAS No. 401900-41-2](/img/structure/B146036.png)

S-3-(4-Fluorofenoxi)-2-hidroxi-2-metil-N-[4-nitro-3-(trifluorometil)fenil]propanamida

Descripción general

Descripción

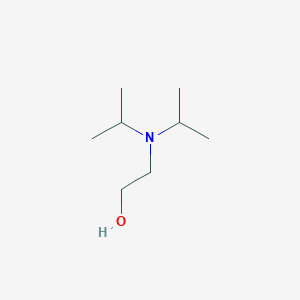

S-3-(4-FLUOROPHENOXI)-2-HIDROXI-2-METIL-N-[4-NITRO-3-(TRIFLUOROMETIL)FENIL]PROPANAMIDA es un compuesto sintético con una estructura molecular compleja. Es conocido por sus posibles aplicaciones en varios campos, incluida la química medicinal y la farmacología. Las propiedades químicas únicas del compuesto lo convierten en un tema de interés para los investigadores que buscan desarrollar nuevos agentes terapéuticos.

Aplicaciones Científicas De Investigación

S-3-(4-FLUOROPHENOXI)-2-HIDROXI-2-METIL-N-[4-NITRO-3-(TRIFLUOROMETIL)FENIL]PROPANAMIDA tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.

Medicina: Se investiga por su potencial como agente anticancerígeno debido a su capacidad para inhibir vías celulares específicas.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas

Mecanismo De Acción

El mecanismo de acción de S-3-(4-FLUOROPHENOXI)-2-HIDROXI-2-METIL-N-[4-NITRO-3-(TRIFLUOROMETIL)FENIL]PROPANAMIDA implica su interacción con dianas moleculares específicas. El compuesto se une a los receptores de andrógenos, inhibiendo su actividad y provocando una disminución de los procesos celulares dependientes de andrógenos. Esta inhibición puede resultar en la supresión del crecimiento tumoral en cánceres sensibles a los andrógenos .

Análisis Bioquímico

Biochemical Properties

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with selective androgen receptors, exhibiting high binding affinity and acting as a full agonist in vitro . The interactions with androgen receptors suggest its potential use in hormonal regulation and related biochemical pathways. Additionally, the presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its binding properties and specificity towards target biomolecules.

Cellular Effects

The effects of S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to changes in androgenic tissues and spermatogenesis . These effects highlight its potential application in hormonal regulation and reproductive health.

Molecular Mechanism

The molecular mechanism of action of S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide involves its binding interactions with androgen receptors. The compound exhibits high binding affinity, with an inhibitory constant (Ki) of 1.7 ± 0.2 nM . Upon binding, it acts as a full agonist, leading to the activation of androgen receptor-mediated signaling pathways. This activation results in changes in gene expression and subsequent physiological effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its binding specificity and potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as suppression of LH and FSH levels, are reversible upon discontinuation of treatment . These findings suggest that the compound maintains its biochemical activity over time and can be used for prolonged experimental studies.

Dosage Effects in Animal Models

The effects of S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide vary with different dosages in animal models. Studies have shown that low doses of the compound effectively suppress LH and FSH levels, leading to changes in androgenic tissues and spermatogenesis . Higher doses may result in adverse effects, such as toxicity and disruption of normal physiological processes . It is important to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites . These metabolites may further interact with target biomolecules, contributing to the overall biochemical effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups influences its metabolic stability and activity.

Transport and Distribution

The transport and distribution of S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits tissue selectivity, with preferential accumulation in androgenic tissues . This selective distribution enhances its efficacy and reduces off-target effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups influences its transport properties and localization within cells.

Subcellular Localization

The subcellular localization of S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with androgen receptors and other target biomolecules . This subcellular distribution is crucial for its biochemical activity and specificity. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its localization and function within specific cellular compartments.

Métodos De Preparación

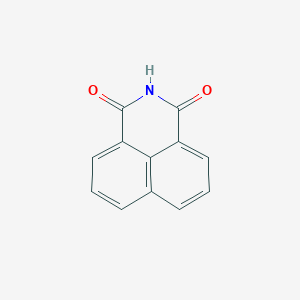

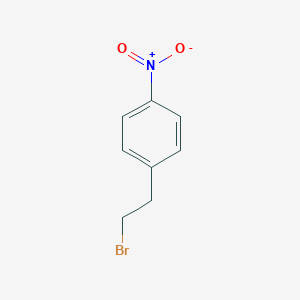

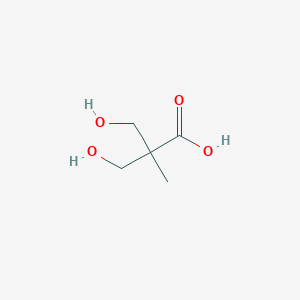

Rutas sintéticas y condiciones de reacción

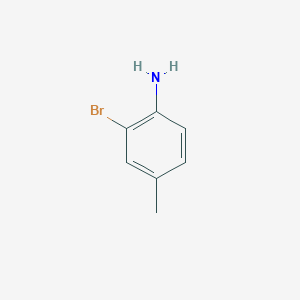

La síntesis de S-3-(4-FLUOROPHENOXI)-2-HIDROXI-2-METIL-N-[4-NITRO-3-(TRIFLUOROMETIL)FENIL]PROPANAMIDA implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común incluye la reacción de 4-fluorofenol con epiclorhidrina para formar un intermedio de epóxido. Este intermedio se hace reaccionar luego con 4-nitro-3-(trifluorometil)anilina en condiciones básicas para producir el producto final .

Métodos de producción industrial

La producción industrial de este compuesto normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como cromatografía y cristalización, para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

S-3-(4-FLUOROPHENOXI)-2-HIDROXI-2-METIL-N-[4-NITRO-3-(TRIFLUOROMETIL)FENIL]PROPANAMIDA experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el átomo de flúor es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) como catalizador.

Sustitución: Hidróxido de sodio (NaOH) u otras bases fuertes en disolventes polares.

Productos principales

Oxidación: Formación de óxidos y derivados hidroxilados.

Reducción: Formación de derivados de amina.

Sustitución: Formación de derivados de fenoxi sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

S-23: Un modulador selectivo del receptor de andrógenos con características estructurales similares pero diferentes propiedades farmacocinéticas.

Flutamida: Un fármaco antiandrógeno con un mecanismo de acción similar pero una estructura química diferente

Singularidad

S-3-(4-FLUOROPHENOXI)-2-HIDROXI-2-METIL-N-[4-NITRO-3-(TRIFLUOROMETIL)FENIL]PROPANAMIDA es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Sus grupos trifluorometilo y nitro contribuyen a su alta afinidad de unión y selectividad por los receptores de andrógenos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMFOTCDISOHDX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119697 | |

| Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401900-41-2 | |

| Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)

![1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B145962.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)